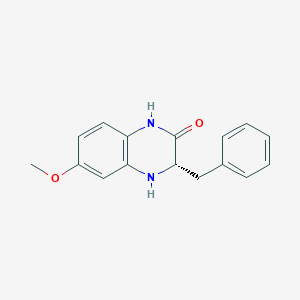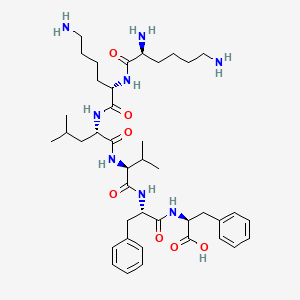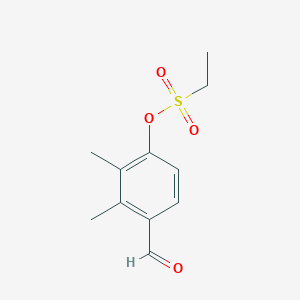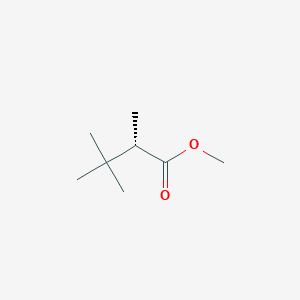
(4-Ethoxy-3-methylphenyl)methyl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-3-methylphenyl)methyl carbamimidothioate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an ethoxy group, a methyl group, and a carbamimidothioate moiety attached to a phenyl ring. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3-methylphenyl)methyl carbamimidothioate typically involves the reaction of 4-ethoxy-3-methylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride is replaced by the thiourea, forming the desired carbamimidothioate compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reactants, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-3-methylphenyl)methyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamimidothioate group to a corresponding amine or thiol.
Substitution: The ethoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while reduction with LiAlH4 can produce the amine derivative.
Scientific Research Applications
(4-Ethoxy-3-methylphenyl)methyl carbamimidothioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Ethoxy-3-methylphenyl)methyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxy-3-methylphenyl)methyl carbamimidothioate
- (4-Ethoxy-3-chlorophenyl)methyl carbamimidothioate
- (4-Ethoxy-3-methylphenyl)methyl carbamate
Uniqueness
(4-Ethoxy-3-methylphenyl)methyl carbamimidothioate is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
805190-38-9 |
|---|---|
Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
(4-ethoxy-3-methylphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C11H16N2OS/c1-3-14-10-5-4-9(6-8(10)2)7-15-11(12)13/h4-6H,3,7H2,1-2H3,(H3,12,13) |
InChI Key |
GFIJOFXUZXJDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CSC(=N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


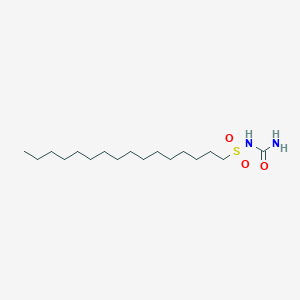
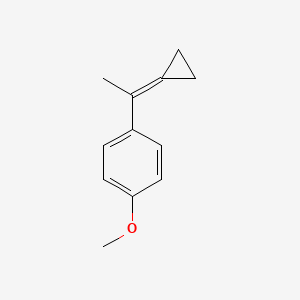

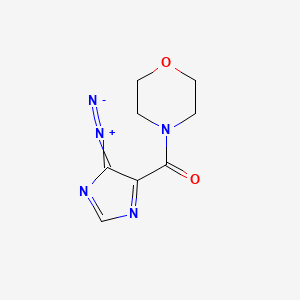
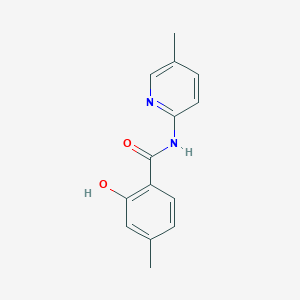
![N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]](/img/structure/B14233835.png)
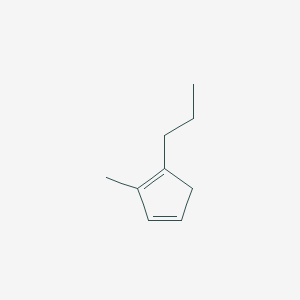
![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)
